1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
RS-25344 is a selective inhibitor of phosphodiesterase type IV (PDE4). By inhibiting PDE4, RS-25344 increases the concentration of cyclic adenosine monophosphate (cAMP) within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RS-25344 involves multiple steps, typically starting with the preparation of the core pyrido[2,3-d]pyrimidine structure. The key steps include:
Formation of the Pyrido[2,3-d]pyrimidine Core: This is achieved through a cyclization reaction involving appropriate precursors.
Nitration: Introduction of a nitro group to the aromatic ring.
Substitution: Substitution reactions to introduce the pyridinylmethyl group.
Industrial Production Methods
Industrial production of RS-25344 would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reaction conditions, ensuring consistent quality control, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
RS-25344 can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
RS-25344 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of phosphodiesterase enzymes.
Biology: Investigated for its effects on cellular signaling pathways involving cAMP.
Medicine: Potential therapeutic applications in treating inflammatory and immune diseases, neurodegenerative disorders, and cardiovascular conditions
Industry: Could be used in the development of new pharmaceuticals targeting PDE4.
Mechanism of Action
RS-25344 exerts its effects by selectively inhibiting phosphodiesterase type IV (PDE4). This inhibition prevents the breakdown of cAMP, leading to increased intracellular levels of this molecule. Elevated cAMP levels can modulate various cellular processes, including inflammation, immune responses, and neuronal signaling .
Comparison with Similar Compounds
RS-25344 is unique in its high selectivity for PDE4 compared to other phosphodiesterase inhibitors. Similar compounds include:
Rolipram: Another PDE4 inhibitor, but with different pharmacokinetic properties.
Cilomilast: Also inhibits PDE4 but has been studied more extensively for respiratory diseases.
Roflumilast: A PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O4/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHRMVRLIOIWTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934606 | |
Record name | 1-(3-Nitrophenyl)-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152814-89-6 | |
Record name | RS 25344 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152814896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Nitrophenyl)-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RS-25344 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KKH9V6X32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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